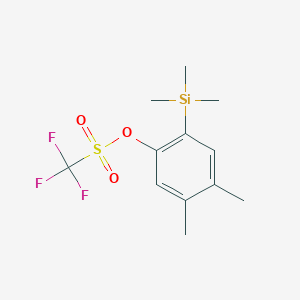

![molecular formula C10H5F3N4O B2790118 1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol CAS No. 91895-67-9](/img/structure/B2790118.png)

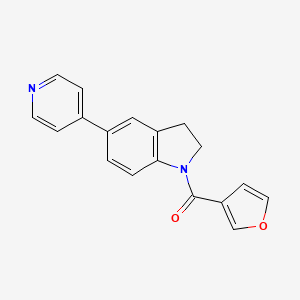

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

Mecanismo De Acción

Target of Action

The primary targets of 1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol are the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the A2B adenosine receptor . VEGFR-2 is critically involved in cancer angiogenesis , while the A2B receptor has been correlated with anticancer activity .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It blocks the VEGFR-2 signaling pathway, effectively suppressing tumor growth . As for the A2B receptor, it acts as an antagonist, potentially aiding in the development of new chemotherapeutic agents .

Biochemical Pathways

The inhibition of VEGFR-2 disrupts the angiogenesis process, which involves the sprouting of new blood vessels from pre-existing ones . This is a critical process that affects the development and growth of cancerous cells . On the other hand, antagonism of the A2B receptor may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor, subsequently affecting angiogenesis .

Result of Action

The molecular and cellular effects of this compound’s action include the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and the downregulation of pro-oncogenic cell survival protein Bcl-2 . These changes can lead to increased apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Análisis Bioquímico

Biochemical Properties

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol has been shown to interact with various biomolecules. It has been synthesized as a potential antiviral and antimicrobial agent . The compound exhibits cytotoxicity at certain concentrations and shows promising antiviral activity . It is also known to intercalate DNA, which is a key interaction in its anticancer activities .

Cellular Effects

The compound has demonstrated significant effects on various types of cells. It has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to the A2B receptor, a target for new chemotherapeutic agents . The compound’s anticancer activities are also attributed to its ability to intercalate DNA .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. While specific data on this compound’s stability, degradation, and long-term effects on cellular function are limited, it is known that the compound exhibits cytotoxicity at certain concentrations .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific data on this compound’s dosage effects are limited, it is known that the compound exhibits cytotoxicity at certain concentrations .

Métodos De Preparación

The synthesis of 1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with o-phenylenediamine and oxalic acid, which are refluxed in hydrochloric acid to produce 1,4-dihydroquinoxaline-2,3-dione.

Intermediate Formation: The intermediate is then heated with thionyl chloride in dichloroethane to form 2,3-dichloroquinoxaline.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol has a wide range of scientific research applications:

Comparación Con Compuestos Similares

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol is unique compared to other similar compounds due to its trifluoromethyl group, which enhances its biological activity and chemical stability. Similar compounds include:

1,2,4-Triazolo[4,3-a]quinoxaline: Lacks the trifluoromethyl group but shares similar structural features.

1,2,4-Triazolo[4,3-c]quinazoline: Another heterocyclic compound with comparable anticancer activity.

1-(8-chloro-1-trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline: A derivative with a chloro substituent, exhibiting similar biological activities.

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.

Propiedades

IUPAC Name |

1-(trifluoromethyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N4O/c11-10(12,13)9-16-15-7-8(18)14-5-3-1-2-4-6(5)17(7)9/h1-4H,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXUNLNBAAWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679139 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide](/img/structure/B2790036.png)

![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790037.png)

![methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate](/img/structure/B2790039.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2790041.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B2790042.png)

![2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2790043.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-YL-propyl)-amine dihydrochloride](/img/structure/B2790049.png)